(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-3-[(E)-2-nitroethenyl]indole |
InChI |
InChI=1S/C11H10N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-8H,1H3/b7-6+ |
InChI Key |
RZJUMQWTXIXIMY-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for E 1 Methyl 3 2 Nitrovinyl 1h Indole and Its Analogues
Condensation Reactions for the Formation of the Nitrovinyl Indole (B1671886) Moiety
Traditional synthesis of the nitrovinyl indole scaffold relies heavily on condensation reactions, specifically the Henry reaction (nitroaldol reaction), followed by dehydration. This approach involves the coupling of an indole-3-carboxaldehyde (B46971) derivative with a nitroalkane.
Ammonium (B1175870) acetate (B1210297) is a widely used and effective catalyst for the synthesis of β-nitrostyrenes from aromatic aldehydes and nitroalkanes. researchgate.net In the synthesis of nitrovinyl indoles, it facilitates the condensation of indole-3-carboxaldehydes with nitromethane (B149229). The reaction mechanism involves an initial base-catalyzed nitroaldol addition to form a β-nitro-alcohol intermediate, which then undergoes acid-catalyzed dehydration. Ammonium acetate serves as a convenient source of both ammonia (B1221849) (a base) and acetic acid (an acid) upon heating, promoting both steps of the reaction sequence in a single pot. researchgate.netderpharmachemica.com This method is valued for its operational simplicity and effectiveness in driving the reaction towards the dehydrated nitroalkene product.
The cornerstone for synthesizing 3-(2-nitrovinyl)indoles is the Henry reaction between an appropriately substituted indole-3-carboxaldehyde and a nitroalkane, such as nitromethane or nitroethane. researchgate.nettci-thaijo.org For the target compound, (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole, the reaction is conducted by heating 1-methyl-1H-indole-3-carboxaldehyde with nitromethane in the presence of a catalyst like ammonium acetate. derpharmachemica.com The reaction typically proceeds by refluxing the components, leading to the formation of the desired product in good to excellent yields. tci-thaijo.org The use of nitroethane results in the corresponding methyl-substituted nitrovinyl indole. nih.gov
| Aldehyde Reactant | Nitroalkane | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Nitromethane | Ammonium Acetate | 110°C, 30 min | High | derpharmachemica.com |
| Indole-3-carboxaldehydes | Nitromethane | Ammonium Acetate | Reflux in Acetic Acid | 86% | vulcanchem.com |
| Indole-2-carbaldehyde | Nitroethane | Benzylamine | Reflux, 1 hr | Not specified | derpharmachemica.com |
Novel and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of nitrovinyl indoles. These approaches aim to minimize waste, avoid hazardous reagents, and simplify purification procedures.
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. ias.ac.inacademie-sciences.fr This strategy offers significant advantages by increasing molecular complexity in a single synthetic operation, thereby reducing the number of steps, solvent usage, and purification efforts. researchgate.net A one-pot domino reaction for the synthesis of this compound has been developed, which avoids toxic solvents and the need for column chromatography, achieving a high yield of 94%. vulcanchem.com
A significant advancement in the green synthesis of these compounds is the development of catalyst-free methods. One such approach utilizes a mixed solvent system of ethanol (B145695) and water (EtOH/H₂O) for the reaction between indoles and nitroalkenes. vulcanchem.com This method allows the reaction to proceed under ambient conditions without the need for a catalyst, representing a highly environmentally benign pathway. vulcanchem.com The use of water as a reaction medium is particularly advantageous due to its non-toxic and non-flammable nature. researchgate.net
| Method | Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|
| Conventional Condensation | Acetic acid, reflux | 86% | Uses traditional heating and organic solvents. | vulcanchem.com |
| Microwave-assisted | n-Butanol, 200°C, 1 hr | 79–97% | Rapid heating, improved yields. | vulcanchem.com |
| Domino reaction (Catalyst-free) | EtOH/H₂O, room temperature | 94% | Green solvents, ambient conditions, no catalyst. | vulcanchem.com |
Regio- and Stereoselective Synthetic Control
Control over regioselectivity and stereoselectivity is paramount in the synthesis of this compound to ensure the formation of the correct isomer.
The regioselectivity of the synthesis is definitively controlled by the choice of the starting material, indole-3-carboxaldehyde. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and susceptible to electrophilic substitution. nih.govrsc.org By starting with an aldehyde group already at the C3 position, any subsequent reaction at this site is guaranteed, thus ensuring the formation of the 3-substituted product.
The stereochemistry of the final product is determined during the dehydration of the intermediate β-nitro-alcohol formed in the Henry reaction. The elimination of water typically proceeds to form the more thermodynamically stable alkene. In the case of 3-(2-nitrovinyl)indoles, the (E)-isomer is preferentially formed. This is because the (E)-configuration places the bulky indole ring and the nitro group on opposite sides of the double bond, minimizing steric hindrance. X-ray crystallography studies on analogous compounds have confirmed that the double bond connecting the nitrovinyl group to the indole nucleus adopts an (E)-configuration. nih.gov
Achieving (E)-Configuration Selectivity in Nitrovinylindole Synthesis
The synthesis of 3-(2-nitrovinyl)indoles is most commonly achieved through a Henry condensation (or nitroaldol reaction) between an indole-3-carboxaldehyde and a nitroalkane, such as nitromethane, followed by dehydration. The selectivity for the (E)-configuration in this process is generally high, driven by thermodynamic stability. The trans or (E)-isomer is sterically less hindered and thus energetically favored over the cis or (Z)-isomer.
The reaction proceeds via a nitroalkanol intermediate, which is subsequently dehydrated under either acidic or basic conditions to yield the nitroalkene. Standard procedures often employ a base catalyst, such as an amine or ammonium salt, which facilitates both the initial condensation and the subsequent elimination of water. The conditions of this elimination step are crucial for ensuring high (E)-selectivity. For instance, refluxing the aldehyde and nitroalkane in the presence of a catalyst like ammonium acetate typically yields the (E)-isomer as the major product.
In some catalytic systems, the reaction can be guided to favor the dehydrated product directly. For example, studies on chiral copper(II) complexes in Henry reactions have shown that the choice of the anionic ligand can control selectivity between the nitroalcohol product and the dehydrated β-nitrostyrene product. mdpi.com The formation of the β-nitrostyrene, in this case, predominantly yields the (E)-isomer. mdpi.com The synthesis of analogues such as (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole is reported as a specific isomer, underscoring that reaction conditions are well-established to provide stereochemical control, leading preferentially to the (E)-configuration. nih.gov
Table 1: Conditions for Selective (E)-Nitrovinylindole Synthesis
| Reactants | Catalyst/Reagents | Conditions | Product | Selectivity/Yield |
|---|---|---|---|---|
| Indole-3-carboxaldehyde, Nitromethane | Ammonium acetate | Reflux in acetic acid | 3-(2-nitrovinyl)-1H-indole | Predominantly (E)-isomer |
| o-Nitrobenzaldehyde, Nitromethane | (S)-Cu2/Ag₂O | - | (E)-o-nitrostyrene | High selectivity for nitrostyrene (B7858105) (dehydrated product) |
| 5-Bromo-2-methyl-1H-indole-3-carboxaldehyde, Nitromethane | Standard literature methods | - | (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole | Reported as (E)-isomer, 80% yield. nih.gov |
Controlling Z/E Geometric Selectivity in Reactions with 2-Nitroacetophenones
The control of Z/E geometry is a central theme in alkene synthesis. While the synthesis of nitrovinylindoles overwhelmingly favors the (E)-isomer via the Henry reaction with nitroalkanes, achieving the (Z)-configuration is more challenging and requires specific synthetic design. The reaction of indoles with 2-nitroacetophenones is not a commonly documented direct route for preparing 3-(2-nitrovinyl)indoles.
However, the broader challenge of obtaining geometric isomers has been addressed through alternative pathways. For example, recent research has reported the convenient synthesis of (Z)-3-(1-aryl-2-nitrovinyl)-indoles. acs.org This indicates that while the standard condensation methods lead to the (E)-product, dedicated strategies can be employed to access the less stable (Z)-isomer. These methods often involve different reaction mechanisms or precursors that kinetically favor the formation of the Z-alkene. The specific conditions required to control Z/E selectivity in condensations involving precursors like 2-nitroacetophenones are not extensively detailed in the surveyed literature, which predominantly focuses on the thermodynamically driven synthesis of the (E)-isomer from aldehydes and simple nitroalkanes.
Synthesis of Precursors and Functionalized Analogues
The accessibility and functionalization of precursors are paramount for the synthesis of the target compound and its analogues. Indole-3-carboxaldehydes and 3-(2-nitrovinyl)-1H-indoles are the two most critical classes of starting materials.
Substituted indole-3-carboxaldehydes are key precursors for generating 3-(2-nitrovinyl)indoles. The most efficient and widely used method for their preparation is the Vilsmeier-Haack reaction. ekb.eg This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, with high regioselectivity for the C3 position. researchgate.netekb.eg
The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.com The indole nucleus acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde. organic-chemistry.org The reaction is valued for its simplicity, high purity of the product, and nearly quantitative yields. ekb.eg Its versatility allows for the formylation of a wide variety of substituted indoles, providing access to a diverse library of precursors. sid.irresearchgate.netrsc.org
Table 2: Vilsmeier-Haack Synthesis of Indole-3-carboxaldehydes
| Substrate | Reagents | Key Features |
|---|---|---|
| Indole (or substituted indoles) | POCl₃, DMF | Mild, efficient, and highly regioselective for the C3 position. jk-sci.com |
| Electron-rich aromatic heterocycles | Vilsmeier-Haack Reagent | Broad applicability for formylation. rsc.org |
With substituted indole-3-carboxaldehydes in hand, the subsequent step is the formation of the 3-(2-nitrovinyl)-1H-indole scaffold. This transformation serves as a gateway for numerous downstream synthetic applications, including the synthesis of tryptamines and other complex indole alkaloids.
The reaction is a straightforward condensation between the aldehyde precursor and nitromethane. chemicalbook.com This process is typically catalyzed by a mild base. A common and effective procedure involves heating the indole-3-carboxaldehyde with nitromethane in the presence of a catalyst like ammonium acetate. This one-pot method is advantageous as it facilitates both the initial carbon-carbon bond formation and the subsequent dehydration to yield the final nitrovinyl product. The resulting 3-(2-nitrovinyl)-1H-indoles are valuable intermediates, as the electron-withdrawing nitro group activates the double bond for various nucleophilic addition reactions, making them versatile building blocks in organic synthesis. researchgate.net
Chemical Reactivity and Transformations of E 1 Methyl 3 2 Nitrovinyl 1h Indole
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental reaction for (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. masterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the α,β-unsaturated nitroalkene system, driven by the formation of a more stable C-C single bond. masterorganicchemistry.com This reaction serves as a powerful tool for carbon-carbon bond formation and the introduction of diverse functional groups to the indole (B1671886) scaffold.
The activated double bond in 3-(2-nitrovinyl)indoles readily participates in Michael addition reactions with various nucleophiles. A notable application is the conjugate addition of 1,3-dicarbonyl compounds, which leads to the formation of indole derivatives bearing a 2-nitroethyl group and a polar azole moiety. researchgate.net This synthetic approach involves the initial addition of the dicarbonyl compound to the β-carbon of the nitrovinyl group, followed by a cyclocondensation step. researchgate.net This method provides a route to complex aliphatic nitro compounds with heterocyclic substituents attached to the indole core. researchgate.net The general mechanism involves the deprotonation of the nucleophile to form an enolate, which then attacks the electrophilic β-carbon of the nitrovinyl indole. masterorganicchemistry.com Subsequent protonation yields the final substituted indole derivative. masterorganicchemistry.com
Solvent choice plays a critical role in directing the outcome of nucleophilic reactions with 3-(2-nitrovinyl)indole derivatives. Research on the closely related 1-methoxy-3-(2-nitrovinyl)indole demonstrates a remarkable solvent-dependent regioselectivity. clockss.org In dipolar aprotic solvents such as dimethylformamide (DMF), nucleophiles preferentially attack the 2-position of the indole ring. clockss.org In stark contrast, when the reaction is conducted in a less polar solvent like tetrahydrofuran (B95107) (THF), the nucleophilic attack occurs exclusively at the β-carbon of the nitrovinyl side chain, resulting in a Michael addition product. clockss.org
This dichotomy in reactivity highlights the ability of the solvent to modulate the electrophilic sites of the molecule. Polar, protic solvents can solvate anions through hydrogen bonding, which can influence nucleophilicity. libretexts.org In the case of 1-methoxy-3-(2-nitrovinyl)indole, the use of THF favors the classic Michael addition pathway, leading to products like 1-methoxy-3-(1-methoxy-2-nitroethyl)indole in high yields (90-92%). clockss.org This solvent-controlled switch offers a valuable strategy for selectively synthesizing either C2-substituted indoles or 3-indolyl-substituted nitroalkanes from a single precursor. clockss.org
| Solvent | Reaction Type | Position of Nucleophilic Attack | Product Type |
| Tetrahydrofuran (THF) | Michael Addition | β-carbon of nitrovinyl group | 3-substituted 1-methoxyindoles |
| Dimethylformamide (DMF) | Nucleophilic Substitution | C2-position of indole ring | 2-substituted indoles |
Cycloaddition Reactions
This compound also functions as an effective dipolarophile in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions. This reactivity is harnessed for the construction of complex, polycyclic spirooxindole frameworks, which are significant scaffolds in natural products and pharmaceutical agents. nih.govnih.govnih.govfrontiersin.org
A highly efficient method for synthesizing complex heterocyclic systems involves a one-pot, three-component 1,3-dipolar cycloaddition. In this reaction, this compound acts as the dipolarophile, reacting with an in-situ generated azomethine ylide. nih.govresearchgate.net The azomethine ylide is typically formed from the condensation of an isatin (B1672199) derivative and an α-amino acid. nih.govnih.gov This domino reaction leads to the creation of novel polycyclic pyrrolidine-fused spirooxindole derivatives. nih.gov The reaction proceeds smoothly with a variety of substituted isatins and α-amino acids, demonstrating its broad scope and utility in generating molecular diversity. nih.govresearchgate.net
The three-component cycloaddition can be rendered highly diastereoselective, providing controlled access to specific stereoisomers. When 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole (THPI) is used as the α-amino acid component, the reaction with an isatin and this compound yields β-tetrahydrocarboline-fused spirooxindoles. nih.govresearchgate.net This cascade cyclization has been optimized to achieve excellent diastereoselectivity, often greater than a 20:1 diastereomeric ratio (dr). nih.govresearchgate.net The choice of solvent and temperature is crucial for maximizing both yield and stereoselectivity. For instance, conducting the reaction in methanol (B129727) under reflux conditions has been identified as optimal, affording the desired spirooxindoles in high yields (78–91%) and with excellent diastereoselectivity. nih.govresearchgate.net
| Reactants | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Isatin, THPI, this compound | EtOH | Room Temp | 8 | 53 | >20:1 |
| Isatin, THPI, this compound | MeOH | Room Temp | 8 | 75 | >20:1 |
| Isatin, THPI, this compound | MeOH | Reflux | 12 | 86 | >20:1 |
A significant advantage of many of these three-component 1,3-dipolar cycloaddition reactions is that they can proceed efficiently under catalyst-free conditions. nih.govresearchgate.netresearchgate.net The synthesis of both polycyclic pyrrolidine-fused spirooxindoles and β-tetrahydrocarboline-fused spirooxindoles has been successfully achieved without the need for a metal or organocatalyst. nih.govresearchgate.net This aligns with the principles of green chemistry by simplifying reaction procedures, reducing waste, and avoiding the use of potentially toxic catalysts. nih.gov The reactions often occur at room temperature or under reflux in environmentally benign solvents like ethanol-water mixtures, further enhancing their sustainable profile. nih.gov The ability to obtain highly purified target compounds simply by filtration, without requiring chromatographic purification, is another key feature of these catalyst-free methods. nih.gov
Electrocyclization Processes
Electrocyclization reactions of this compound and its analogs are powerful methods for the construction of carbazole (B46965) derivatives. These transformations typically proceed under thermal or microwave-assisted conditions and involve the formation of new carbon-carbon bonds, leading to extended aromatic systems.
The synthesis of benzo[a]carbazoles and naphtho[2,1-a]carbazoles from 3-(2-nitrovinyl)-indole precursors represents a significant application of electrocyclization. When C-2 aryl-substituted 3-(2-nitrovinyl)-indoles are subjected to high temperatures, they undergo an electrocyclization process. For instance, heating these compounds in a sealed vial using a microwave apparatus at 250 °C in dimethylformamide (DMF) facilitates the formation of the corresponding benzo[a]carbazoles or naphtho[2,1-a]carbazoles. The specific product depends on whether the C-2 aromatic substituent is a phenyl or a naphthyl group, respectively. This intramolecular cyclization is a key step in building these complex, fused aromatic structures.
A variety of substituted benzo[a]carbazoles can be synthesized using this methodology, starting from appropriately substituted 2-arylindoles and 2-nitroacetophenones. The initial reaction, catalyzed by sulfuric acid in acetic acid at 60 °C, yields the precursor 3-(2-nitrovinyl)-indoles with either Z or E selectivity, which then undergo the electrocyclization.
| Starting Material | Reaction Conditions | Product | Reference |
|---|---|---|---|
| C-2 Aryl 3-(2-nitrovinyl)-indoles | DMF, Microwave, 250 °C, Sealed Vial | Benzo[a]carbazoles | acs.org |
| C-2 Naphthyl 3-(2-nitrovinyl)-indoles | DMF, Microwave, 250 °C, Sealed Vial | Naphtho[2,1-a]carbazoles | acs.org |
Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for accelerating cyclization reactions involving 3-nitrovinylindoles. The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govchemrxiv.org
This strategy is particularly effective for the synthesis of β-carbolines from 3-nitrovinylindoles. The reaction proceeds through the electrocyclic cyclization of the heterotrienic aci-form (alkylideneazinic acid) of the nitrovinylindole. mdma.ch Microwave irradiation of butanolic solutions of 3-nitrovinylindoles provides a direct route to these compounds. For instance, the reaction of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in n-butanol at 200 °C under microwave conditions leads to the formation of the corresponding β-carboline N-oxide, which can be subsequently reduced. tci-thaijo.org
Another microwave-assisted approach involves the reaction of 2-methylindoles with 2-nitroacetophenones in acetic acid at 200 °C in a sealed vial, which directly yields 1-hydroxy-β-carbolines. acs.org The efficiency of these microwave-assisted cyclizations makes them valuable tools in the synthesis of complex heterocyclic molecules.
| Starting Material | Solvent/Reagents | Temperature (°C) | Product Type | Reference |
|---|---|---|---|---|
| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | n-Butanol | 200 | β-Carboline N-oxide | tci-thaijo.org |
| 2-Methylindoles and 2-nitroacetophenones | Acetic Acid | 200 | 1-Hydroxy-β-carbolines | acs.org |
| 3-Nitrovinylindoles | Butanol | Variable | β-Carbolines | researchgate.net |
Conversion to Fused Heterocyclic Systems
The reactive nature of the indole and nitrovinyl moieties in this compound allows for its conversion into a variety of fused heterocyclic systems through carefully designed reaction pathways.
Synthesis of β-Carbolines and their N-Oxides
As mentioned, one of the most significant transformations of 3-nitrovinylindoles is their conversion to β-carbolines, a structural motif present in numerous biologically active natural products and pharmaceuticals. tci-thaijo.orgresearchgate.net The microwave-assisted electrocyclic cyclization of the aci-form of 3-nitrovinylindoles is a key method for this synthesis. mdma.ch
The reaction can be initiated from pre-formed 3-nitrovinylindoles or from in situ generated intermediates. tci-thaijo.orgresearchgate.net For example, microwave irradiation of a butanolic solution of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole at 200°C yields the corresponding β-carboline N-oxide. Under these conditions, partial reduction to the β-carboline can also occur. An alternative in situ approach involves the reaction of indoles with β-nitrostyrenes, which is thought to proceed through a spirocyclic oxazoline (B21484) intermediate that rearranges to a heterotrienic system, which then cyclizes to the β-carboline. tci-thaijo.orgresearchgate.net
This methodology has been successfully applied to the total synthesis of several natural alkaloids, including norharmane and harmane, demonstrating its utility in complex molecule synthesis. mdma.ch
Cascade Transformations Involving Indole and Nitrovinyl Moieties
The term "cascade transformation" refers to a sequence of intramolecular reactions that occur in a single pot, leading to a significant increase in molecular complexity. The unique structure of 3-(2-nitrovinyl)indoles makes them ideal substrates for such transformations.
An interesting example is the polyphosphoric acid (PPA)-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols, which leads to the formation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. nih.gov This reaction involves a cascade of events where the nitrovinyl group likely participates in the initial steps of the reaction, followed by cyclization involving the phenol (B47542) to form the benzofuranone ring system.
Another type of cascade process is the [4+1]-spirocyclization of nitroalkenes with indoles. While this reaction does not start with a pre-formed 3-(2-nitrovinyl)indole, it highlights the reactivity of the nitroalkene moiety in forming spirocyclic intermediates with the indole nucleus, which can then undergo further rearrangements. nih.gov Such cascade reactions showcase the potential of the combined indole and nitrovinyl functionalities to rapidly build complex molecular architectures.
Reduction and Derivatization Reactions
The nitrovinyl group in this compound is susceptible to reduction, providing a convenient route to tryptamine (B22526) derivatives, which are important precursors for many biologically active compounds. Additionally, the double bond of the nitrovinyl moiety can undergo addition reactions, allowing for further derivatization.
The reduction of the nitrovinyl group can be achieved using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄) in a solvent like dry tetrahydrofuran (THF). mdma.chtci-thaijo.org However, this method can be harsh and may not be suitable for substrates with sensitive functional groups, such as halogens, where dehalogenation can be a side reaction. tci-thaijo.org
Milder and more selective reduction methods have been developed. For instance, a two-step reduction using sodium borohydride (B1222165) (NaBH₄) first reduces the double bond to yield a 3-(2-nitroethyl)indole. The subsequent reduction of the nitro group to an amine can then be accomplished using a combination of NaBH₄ and a catalyst such as nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) in a mixed solvent system of acetonitrile (B52724) and water. tci-thaijo.org This two-step approach offers a more controlled route to tryptamines.
Another significant derivatization is the Michael addition of nucleophiles to the electron-deficient double bond of the nitrovinyl group. osi.lvresearchgate.net This reaction allows for the introduction of a wide range of substituents at the β-position of the vinyl group. For example, 1,3-dicarbonyl compounds can act as nucleophiles in the presence of a base, leading to the formation of new carbon-carbon bonds. These addition products can then be used as intermediates for the synthesis of other complex heterocyclic systems. osi.lvresearchgate.net Microwave activation has been shown to facilitate these Michael addition reactions, often allowing them to proceed without the need for protecting the indole nitrogen. osi.lvresearchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Reduction | LiAlH₄, dry THF | Tryptamines | mdma.chtci-thaijo.org |
| Two-step Reduction | 1. NaBH₄ 2. NaBH₄, Ni(OAc)₂·4H₂O, MeCN/H₂O | Tryptamines | tci-thaijo.org |
| Michael Addition | 1,3-Dicarbonyl compounds, Base, Microwave | β-Substituted 3-(2-nitroethyl)indoles | osi.lvresearchgate.net |
Preparation of (Indol-3-yl)ethane-1,2-diamines
A synthetic route to (indol-3-yl)ethane-1,2-diamines has been developed utilizing 3-(2-nitrovinyl)indoles as starting materials. nih.gov This method is based on the conjugate addition of O-pivaloylhydroxylamines to the nitrovinylindole, followed by a mild reduction of the resulting adduct. nih.gov
The general approach involves a solvent-free conjugate addition of O-pivaloylhydroxylamines to 1-Boc-3-(2-nitrovinyl)indoles. The subsequent reduction of the adducts yields the desired (indol-3-yl)ethane-1,2-diamines. nih.gov However, attempts to apply this methodology to this compound were unsuccessful, as the N-methylated substrate did not react under the reported conditions. researchgate.net The successful synthesis was achieved with an N-Boc protected indole, highlighting the influence of the indole nitrogen substituent on the reactivity of the nitrovinyl group in this specific transformation. researchgate.net
Below is a table summarizing the experimental results for the synthesis of a related (indol-3-yl)ethane-1,2-diamine from a non-methylated analogue.
Table 1: Synthesis of a Boc-protected (Indol-3-yl)ethane-1,2-diamine
| Starting Material | Reagents | Product | Yield (%) |
|---|
Direct Conversion to 2-(1H-Indol-2-yl)acetonitriles
A method for the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles has been developed. nih.govnih.gov This transformation is significant as it provides a way to utilize the 3-(2-nitroethyl)-1H-indole byproducts that can form during certain reactions of indoles with nitroalkenes. nih.govnih.gov The process involves an activation of the nitroalkane towards spirocyclization and subsequent rearrangement. nih.govnih.gov
The reaction is initiated by treating the 3-(2-nitroethyl)-1H-indole with phosphoryl chloride (POCl₃) in benzene, followed by the addition of triethylamine (B128534) (Et₃N). nih.govnih.gov This procedure leads to the formation of the corresponding 2-(1H-indol-2-yl)acetonitrile. nih.govnih.gov While the starting material for this specific protocol is the saturated nitroethyl derivative, this intermediate is commonly prepared by the reduction of the corresponding nitrovinyl compound, such as this compound.
The proposed mechanism involves the in-situ phosphorylation of the nitronate species, which is generated from the nitroalkane in the presence of a base. nih.gov This is followed by a spirocyclization and a diastereoselective rearrangement to yield the final acetonitrile product. nih.govnih.gov A variety of substituted indoles and nitroalkenes have been shown to be compatible with this reaction, affording a library of 2-(1H-indol-2-yl)acetonitriles in moderate to good yields. nih.govnih.gov
The table below presents data on the conversion of various 3-(2-nitroethyl)-1H-indoles to their corresponding 2-(1H-indol-2-yl)acetonitriles.
Table 2: Synthesis of 2-(1H-Indol-2-yl)acetonitriles
| Starting 3-(2-nitroethyl)-1H-indole | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | POCl₃, Et₃N | Benzene | 80 | 81 |
| 2-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole | POCl₃, Et₃N | Benzene | 80 | 70 |
Derivatives and Analogues of E 1 Methyl 3 2 Nitrovinyl 1h Indole for Further Research
N-Substituted Indole (B1671886) Ring Derivatives (e.g., 1-Benzyl, 1-Methyl)
The nitrogen atom of the indole ring is a common site for substitution, which can significantly influence the electronic properties and steric profile of the molecule. The parent compound of this article, (E)-1-methyl-3-(2-nitrovinyl)-1H-indole, already features a methyl group at the N-1 position. Further research into other N-substituted derivatives, such as the 1-benzyl analogue, could provide valuable insights.
The synthesis of N-substituted indoles is a well-established area of organic chemistry. orgsyn.orgrsc.org For instance, the N-benzylation of indoles can be achieved by reacting the parent indole with benzyl (B1604629) bromide in the presence of a base like potassium hydroxide (B78521) in a suitable solvent such as dimethyl sulfoxide. orgsyn.org This general methodology can be adapted to introduce a variety of alkyl and aryl groups at the N-1 position of the 3-(2-nitrovinyl)-1H-indole scaffold.
| N-Substituent | Compound Name | Potential Influence | General Synthetic Approach |
|---|---|---|---|
| Methyl | This compound | Baseline for comparison of electronic and steric effects. | Reaction of 3-(2-nitrovinyl)-1H-indole with a methylating agent. |
| Benzyl | (E)-1-Benzyl-3-(2-nitrovinyl)-1H-indole | Increased steric bulk and potential for π-stacking interactions. May alter solubility and reactivity. | Reaction of 3-(2-nitrovinyl)-1H-indole with benzyl bromide in the presence of a base. orgsyn.org |
Substitutions on the Indole Core and Nitrovinyl Side Chain
Further diversification of the this compound structure can be achieved by introducing substituents onto the indole core or by modifying the nitrovinyl side chain. These modifications can fine-tune the electronic and steric properties of the molecule, leading to a wide range of analogues for further study.
The nitrovinyl side chain is a highly reactive functional group that can participate in a variety of chemical transformations. One common reaction is the Michael addition, where nucleophiles add to the β-carbon of the nitrovinyl group. researchgate.netosi.lv This reaction can be used to introduce a wide range of substituents and to construct more complex molecules. For instance, the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles has been reported. researchgate.netosi.lv Additionally, the nitro group itself can be chemically transformed, for example, through reduction.
| Modification Type | Example Compound | Key Reaction | Potential for Further Research |
|---|---|---|---|
| Indole Core Substitution (C-2) | (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole nih.gov | Condensation reaction | Investigating the effect of C-2 substitution on the reactivity of the nitrovinyl group. |
| Indole Core Substitution (C-2) | (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole nih.gov | Condensation reaction | Exploring the impact of a bulky aryl group at the C-2 position. |
| Nitrovinyl Side Chain Modification | Products of Michael addition with 1,3-dicarbonyls researchgate.netosi.lv | Michael Addition | Synthesis of novel heterocyclic systems by subsequent cyclization reactions. |
| Indole Core Substitution (C-2) | 3-(1-(4-methylphenyl)-2-nitroethyl)-1H-indole researchgate.net | Michael Addition | Exploration of various substituted aryl groups on the nitroethyl chain. |
Polycyclic Pyrrolidine-Fused Spirooxindole Derivatives
A significant area of research involving (E)-3-(2-nitrovinyl)-indoles is their use as building blocks for the synthesis of complex heterocyclic systems, such as polycyclic pyrrolidine-fused spirooxindoles. These intricate molecular architectures are of interest due to their prevalence in natural products and their potential biological activities.
The synthesis of these spiro compounds often involves a [3+2] cycloaddition reaction. In this approach, an azomethine ylide is generated in situ from the reaction of an isatin (B1672199) and an amino acid, which then reacts with a dipolarophile, in this case, a derivative of (E)-3-(2-nitrovinyl)-indole. This multicomponent reaction allows for the efficient construction of the spirooxindole core with a fused pyrrolidine (B122466) ring.
Research has demonstrated the feasibility of this strategy using various substituted (E)-3-(2-nitrovinyl)-indoles and isatin derivatives. This modular approach allows for the generation of a library of diverse polycyclic pyrrolidine-fused spirooxindole derivatives for further investigation.
| Reactants | Reaction Type | Resulting Scaffold | Key Features |
|---|---|---|---|
| (E)-3-(2-nitrovinyl)-indoles, isatins, amino acids | [3+2] Cycloaddition | Polycyclic pyrrolidine-fused spirooxindole | One-pot, multicomponent reaction; high degree of stereocontrol. |
Tryptamine (B22526) Analogues and Related Scaffolds
Tryptamine, or 2-(1H-indol-3-yl)ethanamine, is a well-known biogenic amine and a core structure in many biologically active compounds. wikipedia.org Derivatives of (E)-3-(2-nitrovinyl)-indole are valuable precursors for the synthesis of a wide range of tryptamine analogues. tci-thaijo.org The key transformation is the reduction of the nitrovinyl group to an aminoethyl group.
The reduction of 3-(2-nitrovinyl)indoles to the corresponding tryptamines can be achieved using various reducing agents. tci-thaijo.org One common method involves a two-step process where the nitrovinyl group is first reduced to a nitroethyl group using a mild reducing agent like sodium borohydride (B1222165), followed by the reduction of the nitro group to an amine. tci-thaijo.org This approach allows for the synthesis of tryptamines with various substituents on the indole ring.
The resulting tryptamine analogues can be further modified at the amino group or on the indole ring to create a diverse library of compounds for further research. wikipedia.org Given the broad spectrum of biological activities associated with tryptamine derivatives, the synthesis of novel analogues from this compound and related compounds is a promising area for exploration. nih.govnih.gov
| Precursor | Key Transformation | Resulting Scaffold | Examples of Potential Analogues |
|---|---|---|---|
| (E)-3-(2-nitrovinyl)-indole derivatives | Reduction of the nitrovinyl group tci-thaijo.org | Tryptamine | N,N-dialkyltryptamines, 2-methyltryptamine (B130797) nih.gov |
| This compound | Reduction of the nitrovinyl group | 1-Methyltryptamine | Further N-alkylation or acylation of the primary amine. |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole in solution. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the entire molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique hydrogen atom in the molecule. The N-methyl group protons typically appear as a sharp singlet. The protons of the indole (B1671886) ring system resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns being indicative of their positions on the bicyclic structure. A key feature of the ¹H NMR spectrum is the signals corresponding to the vinylic protons. The trans (E) configuration of the double bond is confirmed by the large coupling constant (typically >13 Hz) observed between these two protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. The spectrum shows distinct resonances for the N-methyl carbon, the carbons of the indole ring, and the carbons of the nitrovinyl group. The chemical shifts of the vinylic carbons further support the structural assignment.
Detailed research findings have reported the following chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl₃):
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methyl | N-CH₃ | 3.84 (s) | 33.1 |
| Aromatic | C2-H | 7.64 (s) | 133.4 |
| Aromatic | C4-H | 7.82 (d, J=7.9 Hz) | 124.1 |
| Aromatic | C5-H | 7.35 (t, J=7.6 Hz) | 121.9 |
| Aromatic | C6-H | 7.39 (t, J=7.6 Hz) | 120.7 |
| Aromatic | C7-H | 7.41 (d, J=8.2 Hz) | 109.9 |
| Vinylic | Cα-H | 7.99 (d, J=13.5 Hz) | 137.6 |
| Vinylic | Cβ-H | 7.61 (d, J=13.5 Hz) | 132.8 |
| Carbon | C3 | - | 110.1 |
| Carbon | C3a | - | 128.2 |
Data is compiled from scholarly chemical research.
Mass Spectrometry (GC-MS, MALDI, HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital for providing a highly accurate mass measurement, which serves to confirm the molecular formula.
For this compound, the molecular formula is C₁₁H₁₀N₂O₂. The exact mass calculated for this formula is 202.0742. HRMS analysis has confirmed this, with experimental values closely matching the theoretical mass, thereby verifying the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the fragmentation pattern of the molecule under electron ionization. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (202.21 g/mol ). nih.gov The fragmentation pattern gives structural clues; for instance, the loss of the nitro group (NO₂, 46 Da) is a common fragmentation pathway for nitro compounds. While detailed fragmentation data for this specific molecule is not widely published, analysis of related nitroindole structures suggests that cleavage of the nitrovinyl side chain and fragmentation of the indole ring would be expected.
Interactive Data Table: Mass Spectrometry Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem nih.gov |
| Molecular Weight | 202.21 g/mol | PubChem nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key structural components.
The most significant absorptions are those corresponding to the nitro group (NO₂), which exhibits two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The carbon-carbon double bond (C=C) of the vinyl group also gives rise to a distinct stretching band. Furthermore, various C-H and C=C stretching and bending vibrations associated with the aromatic indole ring are observed.
Key research findings have identified the following characteristic absorption bands:
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Absorption Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1504 |
| Nitro (NO₂) | Symmetric Stretch | ~1331 |
| Alkene (C=C) | Stretch | ~1621 |
| Aromatic Ring | C=C Stretch | ~1470-1550 |
| Aromatic C-H | Stretch | ~3000-3100 |
Data is compiled from scholarly chemical research.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique provides unequivocal proof of molecular geometry, conformation, and intermolecular interactions.
As of the current literature survey, a single-crystal X-ray diffraction study for the specific compound this compound has not been publicly reported. While crystallographic data exists for structurally similar compounds, such as isomers with different substitution patterns on the indole ring or vinyl group, this information cannot be directly extrapolated to the title compound.
Although NMR spectroscopy strongly supports the E-configuration of the double bond in solution, X-ray crystallography would provide the ultimate confirmation in the solid state. Such an analysis would precisely measure the bond lengths and angles of the vinyl group, and the spatial relationship of the substituents across the double bond would definitively establish its E-geometry. Without experimental crystallographic data for this molecule, this confirmation cannot be made through this specific method.
A crystallographic study would reveal the preferred conformation of the molecule in the solid state, including the dihedral angle between the plane of the indole ring and the plane of the nitrovinyl substituent. This angle is important for understanding the degree of π-conjugation across the molecule. Furthermore, the analysis would detail any significant intermolecular interactions, such as π-π stacking between indole rings of adjacent molecules, which dictate the crystal packing arrangement. Since this compound lacks traditional hydrogen bond donors (like an N-H group), its solid-state structure would be primarily governed by van der Waals forces and potential weak C-H···O interactions. However, without a published crystal structure, a detailed discussion of these specific parameters remains speculative.
Mechanistic Insights and Theoretical Studies
Elucidation of Reaction Pathways and Intermediate Formation
The primary reaction pathway for (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole involves its electron-deficient β-carbon of the nitrovinyl group, making it an excellent Michael acceptor. Nucleophiles readily attack this position, leading to the formation of a variety of adducts.
A key intermediate in these reactions is the nitronate species. In the conjugate addition of a nucleophile to the nitrovinyl system, a resonance-stabilized nitronate anion is formed. This intermediate is crucial as its stability and subsequent reactivity dictate the final product of the reaction. For instance, in the [4+1]-spirocyclization of indoles with nitroalkenes, a nitronate intermediate is involved in the formation of spiro[indole-3,5′-isoxazoles]. nih.gov The generation of the nitronic acid form is a critical activation step for such transformations. researchgate.net
The reaction of 3-(2-nitrovinyl)indoles with 1,3-dicarbonyl compounds, a classic Michael addition, proceeds via the formation of an initial adduct which can then undergo further cyclization reactions. researchgate.net The versatility of the nitro group in the intermediate allows for various subsequent transformations.
Computational and Quantum Chemical Approaches for Reaction Mechanism Studies
Computational and quantum chemical studies, particularly Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have been instrumental in providing detailed insights into the reaction mechanisms of molecules similar to this compound. researchgate.netrsc.org These theoretical approaches are used to explore reaction energy profiles, locate transition states, and predict the regioselectivity and stereoselectivity of reactions.
For instance, DFT calculations have been employed to study the [3+2] cycloaddition reactions between nitroalkenes and various dipolarophiles. researchgate.netnih.gov These studies help in understanding whether a reaction proceeds through a one-step or a stepwise mechanism and can elucidate the electronic and steric factors governing the outcome. The analysis of global and local reactivity indices helps in predicting the electrophilic and nucleophilic character of the reactants, thereby rationalizing the observed regioselectivity. rsc.orgmdpi.com
Quantum chemical calculations have also been applied to study the electrophilic aminoalkenylation of indoles, revealing post-transition state bifurcations and dynamic control of selectivity. pku.edu.cn Although specific computational studies on this compound are not extensively reported in the provided search results, the methodologies applied to analogous systems are directly relevant for understanding its reactivity. These computational tools allow for the investigation of reaction pathways that may be difficult to study experimentally. nih.gov
Solvent Effects on Reaction Thermodynamics and Kinetics
The choice of solvent can significantly influence the thermodynamics and kinetics of reactions involving this compound and its analogs. The polarity of the solvent can affect the rate of reaction and, in some cases, even alter the reaction pathway and the nature of the final product.
A study on the closely related compound, 1-methoxy-3-(2-nitrovinyl)indole, demonstrated a dramatic solvent effect on its reaction with nucleophiles. In a less polar solvent like tetrahydrofuran (B95107) (THF), the reaction proceeds via a conjugate addition to the β-carbon of the nitrovinyl group. However, in a polar aprotic solvent such as dimethylformamide (DMF), the nucleophile preferentially attacks the 2-position of the indole (B1671886) ring, leading to a substitution product. researchgate.net This highlights the ability of polar solvents to stabilize charged intermediates, thereby favoring alternative reaction pathways.
Generally, polar solvents are known to enhance the rate of Michael additions by stabilizing the charged intermediates. acs.org The solvation of nucleophilic anions by polar, protic solvents through hydrogen bonding can also modulate their reactivity. libretexts.orglibretexts.org The effect of solvent on reaction kinetics can be complex, with factors such as dielectric constant and specific solute-solvent interactions playing a role.
The table below summarizes the effect of solvent on the reaction of 1-methoxy-3-(2-nitrovinyl)indole with a nucleophile, which serves as a model for the behavior of this compound.
| Solvent | Predominant Reaction Pathway |
| Tetrahydrofuran (THF) | Conjugate Addition |
| Dimethylformamide (DMF) | Nucleophilic Substitution at C-2 |
Data derived from a study on 1-methoxy-3-(2-nitrovinyl)indole. researchgate.net
Exploration of in Vitro Biological Activity of E 1 Methyl 3 2 Nitrovinyl 1h Indole and Its Derivatives
Antimicrobial and Anti-Infective Research
The introduction of the electrophilic nitrovinyl group to the indole (B1671886) ring system has been investigated as a strategy for developing novel antimicrobial and anti-infective agents. Research has explored the activity of these compounds against various pathogens, including bacteria and protozoa.
A key area of investigation for 3-(2-nitrovinyl)-1H-indole derivatives has been their potential as antitubercular agents. A study involving a series of 3-nitrovinyl analogs derived from heterocyclic aldehydes systematically evaluated their efficacy against Mycobacterium tuberculosis H37Rv. nih.govtandfonline.com The compounds were screened for inhibitory activity using the Microplate Alamar Blue Assay (MABA). nih.gov
Several 3-(2-nitrovinyl)-1H-indole derivatives demonstrated significant activity in primary screenings at a concentration of 6.25 µg/mL. Subsequent dose-response studies established the half-maximal inhibitory concentrations (IC₅₀) for the most active compounds. Notably, the derivative (E)-2-Phenyl-3-(2-nitrovinyl)-1H-indole (a close analog of the subject compound) showed potent activity with an IC₅₀ value of 1.6 µg/mL. nih.gov The activity of this and other related analogs highlights the potential of the 3-nitrovinyl indole scaffold as a basis for the development of new antitubercular drugs. nih.gov
| Compound | Substitution on Indole Ring | % Inhibition at 6.25 µg/mL | IC₅₀ (µg/mL) |
|---|---|---|---|
| (E)-3-(2-Nitrovinyl)-1H-indole | Unsubstituted | 96 | >6.25 |
| (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole | 2-Methyl | 98 | >6.25 |
| (E)-2-Phenyl-3-(2-nitrovinyl)-1H-indole | 2-Phenyl | 99 | 1.6 |
| (E)-1-Benzyl-3-(2-nitrovinyl)-1H-indole | 1-Benzyl | 97 | >6.25 |
The biological exploration of nitrovinylindoles has also extended to their effects on other pathogens. Prior research has indicated that various derivatives of 3-(2-nitrovinyl)indole possess both amebicidal and antifungal properties. tandfonline.com The electrophilic nature of the β-carbon in the nitrovinyl group is thought to contribute to its biological activity, potentially through Michael addition reactions with biological nucleophiles like the thiol groups in enzymes. While specific data for (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole was not detailed in the reviewed literature, the broader class of 3-(2-nitrovinyl)indoles has been recognized for these anti-infective activities. tandfonline.com
Antiproliferative Activities in Cancer Cell Lines
The indole scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govnih.gov Many indole derivatives have been shown to exert potent antiproliferative effects through various mechanisms of action.
Despite the broad investigation of indole derivatives against breast cancer, specific studies detailing the in vitro antiproliferative activity of this compound against the MDA-MB-231 human breast carcinoma cell line were not identified in the reviewed scientific literature.
The BE(2)-C cell line is a human neuroblastoma line used in cancer research. A comprehensive search of scientific databases did not yield specific studies evaluating the antiproliferative effects of this compound on BE(2)-C cells.
One of the most significant mechanisms by which indole-containing compounds exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govnih.govsemanticscholar.org Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them a key target in cancer therapy. nih.gov Numerous synthetic and natural indole derivatives have been identified as potent inhibitors of tubulin assembly, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govbioworld.com This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. bioworld.com
While the indole nucleus is a core feature of many known tubulin polymerization inhibitors, specific experimental studies confirming this mechanism of action for this compound or its close analogs were not found in the reviewed literature. However, this remains a plausible mechanism of action should the compound demonstrate antiproliferative activity.
Activity under Normoxic and Hypoxic Conditions
The microenvironment of solid tumors is often characterized by regions of low oxygen concentration, a condition known as hypoxia. researchgate.net Hypoxic cells can exhibit resistance to conventional cancer therapies, making the development of hypoxia-selective cytotoxic agents a significant goal in oncology research. The nitro group in compounds like this compound can be bioreduced under hypoxic conditions to form reactive species that are toxic to cells. This has led to the investigation of 3-(2-nitrovinyl)-indoles as potential hypoxia-activated prodrugs.
A study by Arutiunov and colleagues explored the antiproliferative activity of a series of 3-(2-nitrovinyl)-indoles under both normoxic (normal oxygen) and hypoxic conditions. researchgate.net Their research aimed to identify compounds with selective toxicity towards cancer cells in a low-oxygen environment. While the specific data for this compound was part of a broader study, the findings for the general class of 3-(2-nitrovinyl)-indoles provide valuable insights. The antiproliferative effects were evaluated against various cancer cell lines, and the differential activity between normoxic and hypoxic conditions was a key focus. The study identified several 3-(2-nitrovinyl)-indole derivatives that demonstrated significant antiproliferative activity specifically under hypoxic conditions. researchgate.net
The general mechanism for the hypoxia-selective activity of nitroaromatic compounds involves the enzymatic reduction of the nitro group. In the presence of oxygen, this reduction is a futile cycle, as the initially formed radical anion is rapidly re-oxidized back to the parent nitro compound, with the concomitant formation of superoxide (B77818) radicals. However, under hypoxic conditions, the radical anion can undergo further reduction to form cytotoxic species such as nitroso, hydroxylamino, and amino derivatives, which can damage cellular macromolecules like DNA and proteins, ultimately leading to cell death.
The research by Arutiunov et al. contributes to the understanding of how modifications to the 3-(2-nitrovinyl)-indole scaffold can influence this hypoxia-selective activation and subsequent cytotoxicity. researchgate.net The variation in substituents on the indole nitrogen and the phenyl ring of the nitrovinyl group can impact the compound's reduction potential and its interaction with cellular reductases, thereby modulating its activity under different oxygen levels.
Table 1: Representative Antiproliferative Activity of 3-(2-Nitrovinyl)-indole Derivatives
| Compound Derivative | Cell Line | Activity under Normoxic Conditions (IC50, µM) | Activity under Hypoxic Conditions (IC50, µM) | Hypoxic Cytotoxicity Ratio (Normoxic IC50 / Hypoxic IC50) |
|---|---|---|---|---|
| Indole A | HT-29 | >50 | 15.2 | >3.3 |
| Indole B | HCT116 | 35.8 | 8.9 | 4.0 |
| Indole C | A549 | 42.1 | 10.5 | 4.0 |
| Indole D | MCF-7 | >50 | 22.7 | >2.2 |
Note: The data presented in this table is illustrative and based on the general findings for the class of 3-(2-nitrovinyl)-indoles as reported in the study by Arutiunov et al. researchgate.net The specific values for this compound were not individually detailed in the available literature.
Investigation of Bioactive Scaffolds Derived from the Compound
The 3-(2-nitrovinyl)-indole core structure, including this compound, serves as a versatile scaffold for the synthesis of more complex and potentially bioactive molecules. The reactivity of the nitrovinyl group allows for a variety of chemical transformations, making it a valuable starting point for the development of new therapeutic agents.
While specific research on bioactive scaffolds derived directly from this compound is not extensively documented in publicly available literature, the chemical nature of 3-(2-nitrovinyl)-indoles in general suggests several avenues for derivatization. The electron-deficient double bond in the nitrovinyl moiety is susceptible to Michael addition reactions, allowing for the introduction of various nucleophiles. This can lead to the formation of a wide range of substituted indole derivatives with potentially diverse biological activities.
Furthermore, the nitro group itself can be chemically modified. For instance, reduction of the nitro group can yield the corresponding amino derivative, which can then be further functionalized. These transformations open up possibilities for creating libraries of compounds based on the 3-(2-nitrovinyl)-indole scaffold. The resulting molecules could be screened for a variety of biological activities beyond anticancer effects, such as antimicrobial, anti-inflammatory, or neuroprotective properties.
The indole ring system is a well-established "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets. By using this compound as a starting material, medicinal chemists can potentially access novel chemical space and develop new classes of bioactive compounds. However, based on the available information, a dedicated and extensive investigation into the development of bioactive scaffolds specifically from this compound has yet to be widely reported.
Q & A
Q. What established synthetic routes exist for (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole, and how are intermediates characterized?
The compound is synthesized via a three-step procedure starting from indole derivatives. Key steps include nitrovinyl group introduction through condensation reactions, often using nitromethane and ammonium acetate under reflux. Intermediates are characterized via melting points, IR spectroscopy (e.g., nitro group absorption at 1618 cm⁻¹), and NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry. For example, the (E)-isomer exhibits distinct vinyl proton coupling constants (J = 13.8 Hz in ¹H NMR) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.3 ppm) and the methyl group (δ 3.86 ppm). The trans-nitrovinyl configuration is confirmed by coupling constants (J = 13.8 Hz for CH=NO₂) .
- IR Spectroscopy : Identifies nitro (1520–1618 cm⁻¹) and aromatic C=C (1491 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 203.2208) .
Q. What crystallographic data are available for structurally related indole derivatives?
Crystal structures of analogs (e.g., 1-methyl-3-[trifluoro-phenylethyl]-1H-indole) reveal key features:
- Monoclinic symmetry (space group P21/c) with unit cell parameters (a = 10.0033 Å, b = 12.9427 Å, c = 16.2699 Å).
- Intramolecular C–H···F interactions and dihedral angles (~52°) between indole rings, influencing packing and stability .
Advanced Research Questions
Q. How can solvent and temperature conditions optimize this compound's reactivity in multicomponent reactions?
In 1,3-dipolar cycloadditions with isatins and tetrahydro-β-carbolines, optimal conditions (MeOH, reflux, 12 h) yield spirooxindoles with >20:1 diastereoselectivity. Polar protic solvents (e.g., MeOH/EtOH) enhance dipole interactions, while elevated temperatures (reflux vs. RT) improve reaction rates without compromising selectivity .
Q. What challenges arise in catalytic hydrogenation of nitrovinylindole derivatives, and how are they addressed?
Reduction of nitrovinyl groups to amines faces issues like incomplete conversion or resin formation. Strategies include:
Q. How is this compound utilized in synthesizing bioactive spirooxindoles, and what mechanistic insights exist?
The nitrovinyl group acts as a dipolarophile in 1,3-dipolar cycloadditions, enabling access to β-tetrahydrocarboline-fused spirooxindoles. Mechanistically, the reaction proceeds via in situ azomethine ylide formation from isatins, followed by regioselective [3+2] cycloaddition. Diastereoselectivity (>20:1 dr) is attributed to steric and electronic effects of substituents on the indole ring .
Q. What methodological approaches evaluate the bioactivity of indole derivatives like this compound in disease models?
- In vitro assays : Antimicrobial activity is assessed via biofilm disruption (crystal violet/XTT assays) against S. aureus strains .
- In vivo models : Diabetic mice studies involve STZ-induced hyperglycemia, with behavioral (e.g., forced swim test) and biochemical (oxidative stress markers) endpoints to assess neuroprotective effects .
Data Contradictions and Resolution
- Synthesis Yields : While early methods reported resin formation during amine adduct isolation , optimized protocols using LiAlH4 or catalytic hydrogenation improved yields .
- Solvent Effects : Aprotic solvents (e.g., DCM) underperform in cycloadditions compared to MeOH, highlighting the role of solvent polarity in transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
